molecular formula C5H6ClNOS B121293 5-(Chloromethyl)-2-methoxy-1,3-thiazole CAS No. 937655-07-7

5-(Chloromethyl)-2-methoxy-1,3-thiazole

Cat. No. B121293
M. Wt: 163.63 g/mol
InChI Key: YVJUOUDIJOEFPU-UHFFFAOYSA-N
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Description

The compound "5-(Chloromethyl)-2-methoxy-1,3-thiazole" is a chloromethyl thiazole derivative, which is a class of compounds known for their diverse chemical and biological properties. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The methoxy group attached to the thiazole ring may influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of chloromethyl thiazole derivatives can be achieved through various routes. One method involves the ring closure of 3-chloroacetyl-thiocarbazic acid O-alkyl esters with concentrated sulfuric acid. Another approach is the direct synthesis from dithiocarbazic acid alkylesters with chloroacetylchloride in benzene, which omits the 3-chloroacetyl-derivatives . These methods provide a pathway to create a range of chloromethyl thiazole compounds, which can further react with other chemical agents to form more complex structures.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized by spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as by single-crystal X-ray diffraction. For example, a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was found to crystallize in the orthorhombic space group with specific unit cell parameters. The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .

Chemical Reactions Analysis

Chloromethyl thiazole derivatives can undergo various chemical reactions, particularly with salts of thio- and dithiophosphoric acids to form corresponding phosphates. These reactions are facilitated by the reactive chloromethyl group present in the molecule . Additionally, the presence of substituents such as methoxy groups can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl thiazole derivatives can be quite diverse. For instance, some derivatives exhibit liquid crystalline properties, which are influenced by the chemical structure of the compounds. The presence of flexible spacers, such as siloxane, can lead to the formation of thermotropic liquid crystals with specific textures observable under polarizing microscopy . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potentials, can be studied using DFT calculations, providing insights into the reactivity and potential applications of these molecules .

Scientific Research Applications

  • 5-Lipoxygenase Inhibition :

    • Methoxyalkylthiazoles, including derivatives of 5-(Chloromethyl)-2-methoxy-1,3-thiazole, have been identified as potent and selective inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes (Bird et al., 1991). These inhibitors are neither redox agents nor iron chelators and are characterized by high enantioselectivity in their interaction with the enzyme.
  • Synthesis of Heterocycles :

    • The compound has been used in the synthesis of various heterocycles, such as pyrimidin-4-ones and 1,3-thiazines, which are important in pharmaceutical and chemical research (Janietz et al., 1988).
  • Central Nervous System Studies :

    • A derivative, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been synthesized and shown to be a highly potent antagonist of serotonin-3 receptors, indicating potential applications in neurological studies (Rosen et al., 1990).
  • Synthesis of Stable Isotope Labeled Compounds :

    • 5-(Hydroxymethyl)thiazole, a related compound, is a versatile building block for synthesizing biologically active compounds. A study reported an efficient synthesis of its stable isotope labeled counterpart, highlighting its potential in producing labeled compounds for biological research (Lin et al., 2009).
  • Corrosion Inhibition :

    • Thiazole derivatives, including those related to 5-(Chloromethyl)-2-methoxy-1,3-thiazole, have been studied as corrosion inhibitors for metals, demonstrating their utility in materials science and engineering (Attou et al., 2020).
  • Liquid Crystalline Properties :

    • Research has explored thiazolo[5,4-d]thiazole derivatives with potential liquid crystalline properties, indicating applications in material sciences, particularly in the development of new liquid crystal materials (Al-dujaili et al., 2001).

properties

IUPAC Name

5-(chloromethyl)-2-methoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-8-5-7-3-4(2-6)9-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJUOUDIJOEFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methoxy-1,3-thiazole

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